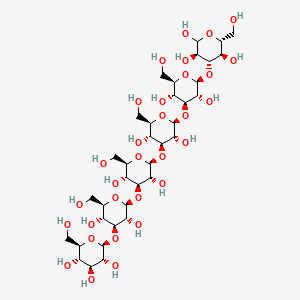
beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose: is a complex oligosaccharide composed of multiple beta-D-glucopyranose units linked by 1->3 glycosidic bonds. This compound is a type of beta-glucan, which is a polysaccharide known for its various biological activities and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose involves the enzymatic polymerization of glucose units. Enzymes such as glucosyltransferases are used to catalyze the formation of the 1->3 glycosidic bonds between glucose molecules. The reaction conditions typically include an aqueous environment with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using microorganisms that naturally produce beta-glucans. For example, certain strains of fungi and bacteria are known to synthesize beta-glucans as part of their cell wall structure. The fermentation process involves growing these microorganisms in bioreactors, followed by extraction and purification of the beta-glucan product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Beta-glucans can undergo oxidation reactions, where the hydroxyl groups on the glucose units are oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can introduce various functional groups onto the glucose units, modifying the properties of the beta-glucan.
Common Reagents and Conditions
Oxidation: Reagents such as periodate or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a common reducing agent.
Substitution: Various chemical reagents can be used depending on the desired functional group to be introduced.
Major Products
The major products of these reactions include oxidized beta-glucans, reduced beta-glucans, and beta-glucans with substituted functional groups. These modified beta-glucans can have different solubility, biological activity, and other properties compared to the unmodified compound .
Wissenschaftliche Forschungsanwendungen
Beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of beta-glucans.
Biology: Investigated for its role in the immune system, as beta-glucans are known to modulate immune responses.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Industry: Utilized in the food and cosmetic industries for its thickening, stabilizing, and health-promoting properties
Wirkmechanismus
The mechanism of action of beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose involves its interaction with specific receptors on immune cells. Beta-glucans are recognized by receptors such as Dectin-1 and complement receptor 3 (CR3) on macrophages and other immune cells. This binding triggers a cascade of signaling pathways that lead to the activation of the immune response, including the production of cytokines and other immune mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose: A shorter chain beta-glucan with similar properties but lower molecular weight.
beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-D-glucopyranose: A beta-glucan with 1->4 glycosidic bonds, which has different solubility and biological activity compared to 1->3 linked beta-glucans.
Uniqueness
The uniqueness of beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose lies in its long chain length and the specific 1->3 glycosidic linkages, which confer distinct structural and functional properties. These properties make it particularly effective in modulating immune responses and providing health benefits .
Eigenschaften
Molekularformel |
C36H62O31 |
|---|---|
Molekulargewicht |
990.9 g/mol |
IUPAC-Name |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)19(49)20(50)32(58-7)64-27-15(45)9(3-39)60-34(22(27)52)66-29-17(47)11(5-41)62-36(24(29)54)67-30-18(48)12(6-42)61-35(25(30)55)65-28-16(46)10(4-40)59-33(23(28)53)63-26-14(44)8(2-38)57-31(56)21(26)51/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31?,32+,33+,34+,35+,36+/m1/s1 |
InChI-Schlüssel |
IJPVERCOVSUXRV-SWOKYYHISA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6[C@@H]([C@H](OC([C@@H]6O)O)CO)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


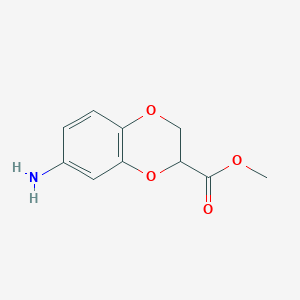
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)

![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
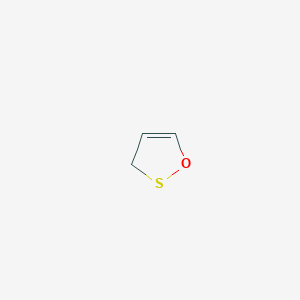
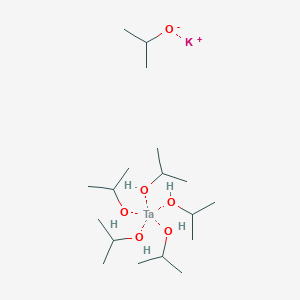
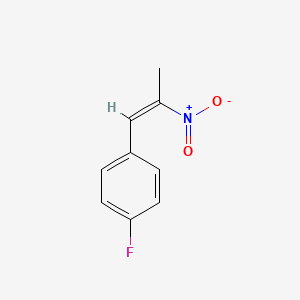
![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)
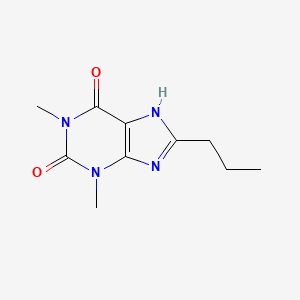
![1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt](/img/structure/B13820997.png)
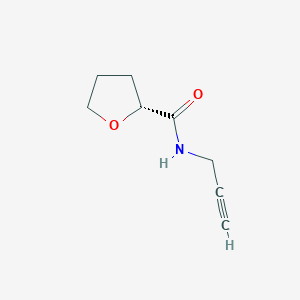
![(4aR,7aR)-4a-ethoxy-2,2-dimethyl-7,7a-dihydro-4H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B13821005.png)
